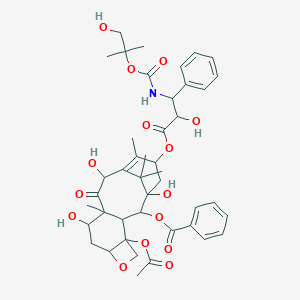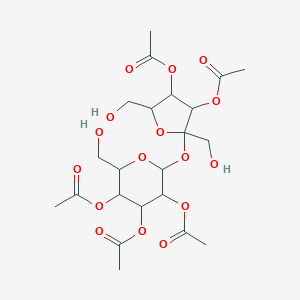
Cotarnine iodide
Vue d'ensemble
Description
Cotarnine iodide is a chemical compound with the molecular formula C12H14INO3 . It is a product of the oxidative degradation of the drug Noscapine . It appears as a yellow crystalline solid .
Synthesis Analysis
Starting from 4-methoxy-1,3-benzodioxol-5-carbaldehyde (croweacin aldehyde), a six-step synthesis of cotarnine iodide has been described . In another study, 20 amino acid conjugated derivatives of noscapine and cotarnine at the 6-position were synthesized and evaluated for anticancer activity .
Chemical Reactions Analysis
While specific chemical reactions involving Cotarnine iodide are not explicitly mentioned in the sources, iodine compounds are known to exhibit different valences (oxidation degrees) and can exist in various forms .
Applications De Recherche Scientifique
Antitumor Applications
Cotarnine iodide has been studied for its potential antitumor properties. Research indicates that amino acid derivatives of Cotarnine iodide, such as cotarnine-tryptophan, exhibit significant antiproliferative activity against certain cancer cell lines . These compounds have shown improved apoptotic activity compared to Cotarnine alone, suggesting their potential as candidates for further preclinical investigations in cancer therapy.
Biochemistry
In biochemistry, Cotarnine iodide’s role is linked to its parent compound, noscapine, which is known for its anticancer activities . The oxidative degradation of noscapine yields Cotarnine iodide, which may retain some of the biological properties of its precursor, potentially serving as a scaffold for developing new biochemical tools for studying cell proliferation and apoptosis.
Pharmacology
Cotarnine iodide’s pharmacological relevance is closely associated with its antitumor effects. It is being explored for its efficacy in improving the anticancer properties of chemotherapeutics . The compound’s interaction with cellular targets like tubulin has been the subject of molecular docking studies, providing insights into its mechanism of action.
Materials Science
While specific applications of Cotarnine iodide in materials science are not directly reported, related iodine compounds play a significant role in this field. Iodine-based systems, such as iodine clocks, are utilized for time-programming of supramolecular assembly and sol–gel transitions . Cotarnine iodide could potentially contribute to this area through its iodine moiety.
Analytical Chemistry
Cotarnine iodide may have applications in analytical chemistry, particularly in the development of novel assays for tumor markers or other biological compounds. Its structural properties could be leveraged to design sensitive and selective detection methods .
Environmental Science
The environmental impact of iodine compounds, including Cotarnine iodide, is an area of interest. Iodine plays a crucial role in the natural environment, and its distribution and effects are studied to understand the ecological and health consequences . Cotarnine iodide’s behavior in environmental systems could be an extension of this research.
Clinical Research
Cotarnine iodide is a subject of clinical research due to its potential therapeutic applications. Its efficacy and safety profile are being evaluated in various clinical settings to determine its suitability as a treatment option .
Metabolic Disorders
Recent clinical studies have suggested a link between iodine intake and metabolic disorders. While Cotarnine iodide is not directly mentioned, its iodine content could implicate it in research exploring the effects of iodine on metabolic syndrome, obesity, diabetes, and other related conditions .
Orientations Futures
Mécanisme D'action
Target of Action
Cotarnine iodide, a derivative of noscapine, has been found to exhibit antitumor activities against several types of cancer . The primary target of cotarnine iodide is the nicotinic receptor sites on postganglionic neurons .
Mode of Action
Cotarnine iodide interacts with its targets by blocking acetylcholinesterase activity, leading to a build-up of acetylcholine in these nerves . This can lead to paralysis of skeletal muscles by blocking transmission at neuromuscular junctions .
Biochemical Pathways
It is known that iodine, a component of cotarnine iodide, plays a vital role in human, plant, and animal life . It is an essential substrate for thyroid hormone biosynthesis and also participates in many pharmacological actions .
Pharmacokinetics
Iodine, a component of cotarnine iodide, is known to be rapidly absorbed and distributed within the extracellular fluid of the body when taken orally .
Result of Action
Cotarnine iodide has been found to have improved apoptotic activity compared to noscapine and cotarnine . In a murine model of 4T1 mammary carcinoma, cotarnine iodide inhibited tumor growth more effectively than noscapine and the other amino acid conjugates without adverse effects .
Propriétés
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQXHDRCUOJFQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560184 | |
| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cotarnine iodide | |
CAS RN |
30936-27-7 | |
| Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)










![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)